5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate
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Overview
Description
5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a triazole ring, a methoxybenzyl group, and an acetate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the methoxybenzyl alcohol with acetic anhydride under acidic conditions to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazoles .
Scientific Research Applications
5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The difluoromethyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-({[5-(DIFLUOROMETHYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYLTHIO}-4,5-DIHYDRO-5,5-DIMETHYLISOXAZOLE): Similar structure but with a pyrazole ring instead of a triazole ring.
4-(CHLOROMETHYL)-5-(DIFLUOROMETHOXY)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Contains a chloromethyl group and a pyrazole ring.
Uniqueness
5-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL ACETATE is unique due to its combination of a triazole ring, difluoromethyl group, and methylsulfanyl group, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C15H16F2N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[5-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C15H16F2N4O3S/c1-9(22)24-8-11-6-10(4-5-12(11)23-2)7-18-21-14(13(16)17)19-20-15(21)25-3/h4-7,13H,8H2,1-3H3/b18-7+ |
InChI Key |
AFFPFQQZZHPLBH-CNHKJKLMSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OC |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OC |
Origin of Product |
United States |
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